molecular formula C23H22N2O4 B2903945 4-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946367-41-5

4-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No. B2903945
CAS RN: 946367-41-5
M. Wt: 390.439
InChI Key: KRDFWZUDWCQSMQ-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The molecule also contains a tetrahydroquinoline group, which is a type of heterocyclic compound . The presence of these functional groups could suggest potential biological activity, but specific details would require further study.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities . Compounds with indole nuclei have been synthesized and tested against various viral strains, showing inhibitory activities . This suggests that our compound could potentially be explored for its efficacy against viruses, particularly RNA and DNA viruses.

Anti-inflammatory Properties

The indole scaffold is known for its anti-inflammatory properties . By modulating inflammatory pathways, indole derivatives can contribute to the treatment of chronic inflammatory diseases . Research into the specific anti-inflammatory mechanisms of our compound could lead to new therapeutic agents.

Anticancer Applications

Indole derivatives have been found to possess anticancer activities , with the ability to interfere with tumor growth and proliferation . The compound’s potential to act on cancerous cells can be investigated, focusing on its interaction with cellular receptors and its ability to induce apoptosis.

Anti-HIV Potential

Certain indole derivatives have been synthesized and screened for their anti-HIV activity , showing promising results against HIV-1 and HIV-2 strains . The compound could be studied further to determine its potential as an anti-HIV agent, possibly offering a new avenue for AIDS treatment.

Antioxidant Effects

The indole nucleus is associated with antioxidant effects , which are crucial in protecting cells from oxidative stress . The compound’s antioxidant capacity can be assessed to understand its role in preventing oxidative damage and its implications for health.

Antimicrobial and Antitubercular Activity

Research has indicated that benzamide derivatives can be potent antimicrobial and antitubercular agents . The compound’s structure suggests it could be effective against Mycobacterium tuberculosis, and its efficacy and safety profile should be evaluated in this context.

Antidiabetic Activity

Indole derivatives have been implicated in antidiabetic activity , influencing glucose metabolism and insulin sensitivity . The compound’s potential applications in diabetes management can be explored, particularly its effects on blood glucose levels and pancreatic function.

Antimalarial and Anticholinesterase Activities

The biological activities of indole derivatives extend to antimalarial and anticholinesterase activities . These properties suggest that the compound could be useful in the treatment of malaria and neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors are beneficial.

properties

IUPAC Name

4-ethoxy-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-2-28-19-11-8-17(9-12-19)22(26)24-18-10-7-16-5-3-13-25(20(16)15-18)23(27)21-6-4-14-29-21/h4,6-12,14-15H,2-3,5,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDFWZUDWCQSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

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